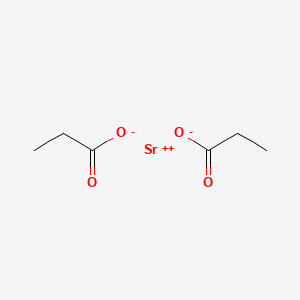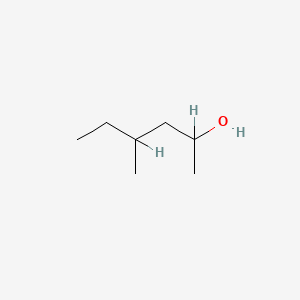
Strontium;propanoate
Vue d'ensemble
Description
Strontium propanoate is a chemical compound consisting of strontium and propanoate ions It is a white crystalline solid that is soluble in water
Méthodes De Préparation
Strontium propanoate can be synthesized through several methods. One common method involves the reaction of strontium hydroxide with propanoic acid. The reaction is typically carried out in an aqueous solution, and the resulting strontium propanoate is then crystallized out of the solution. Industrial production methods may involve similar reactions but on a larger scale, often using more efficient techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Strontium propanoate can undergo various chemical reactions, including:
Oxidation: Strontium propanoate can be oxidized to form strontium carbonate and carbon dioxide.
Reduction: It can be reduced to form strontium metal and propanoic acid.
Substitution: In the presence of strong acids, strontium propanoate can undergo substitution reactions to form different strontium salts. Common reagents used in these reactions include strong acids like hydrochloric acid and strong bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Strontium propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other strontium compounds.
Biology: Strontium propanoate is used in studies related to bone health, as strontium ions are known to have beneficial effects on bone density.
Medicine: It is being investigated for its potential use in treating osteoporosis and other bone-related diseases.
Industry: Strontium propanoate is used in the production of certain types of glass and ceramics, where it helps improve the material’s properties.
Mécanisme D'action
The mechanism of action of strontium propanoate involves the release of strontium ions, which can then interact with various molecular targets. In biological systems, strontium ions are known to stimulate bone formation by promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells). This dual action helps improve bone density and strength.
Comparaison Avec Des Composés Similaires
Strontium propanoate can be compared with other similar compounds, such as:
Calcium propanoate: Similar in structure but contains calcium instead of strontium. It is commonly used as a food preservative.
Sodium propanoate: Contains sodium instead of strontium and is also used as a food preservative.
Potassium propanoate: Contains potassium and is used in similar applications as sodium propanoate. Strontium propanoate is unique due to the specific effects of strontium ions on bone health, which are not observed with calcium, sodium, or potassium propanoates.
Propriétés
IUPAC Name |
strontium;propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O2.Sr/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQBUNGVDHSAEJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Sr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4Sr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474854 | |
| Record name | strontium;propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23287-50-5 | |
| Record name | strontium;propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[2-(2-octylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B3369330.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3369349.png)



![(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3369373.png)






